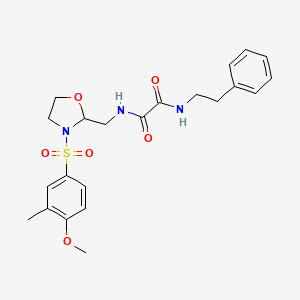

![molecular formula C12H13NO3S B2766744 Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide CAS No. 2169310-99-8](/img/structure/B2766744.png)

Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

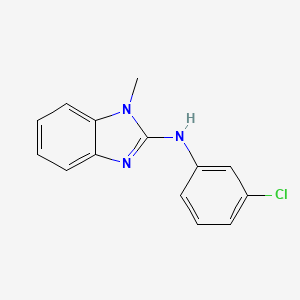

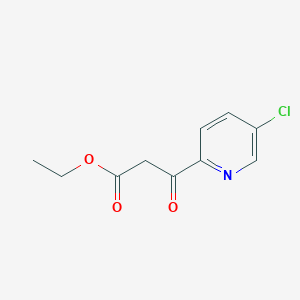

Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide (Methyl 1,2,3,9b-THI) is an organic compound that has been studied for its potential applications in scientific research. It has been studied for its potential to act as a ligand, an antioxidant, and a prodrug. Methyl 1,2,3,9b-THI is a synthetic compound with a unique chemical structure that has been shown to have a variety of effects on biochemical and physiological processes.

Applications De Recherche Scientifique

Conformational Features and Chemical Behavior

The study on conformational features and chemical behavior of related compounds, such as dibenzo[b,g][1,5]dithiocin oxides, reveals insights into the steric effects and electrophilic attack preferences of similar heterocyclic systems. These findings may contribute to understanding the reactivity and potential applications of the compound , highlighting the significance of conformer stability and reaction pathways in chemical synthesis and design (Ohkata, Okada, & Akiba, 1995).

Ring Expansion and Rearrangement

Research into the Meisenheimer rearrangement of azetopyridoindoles, demonstrating ring expansion and rearrangement reactions under oxidative conditions, provides a basis for exploring similar reactions in methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide. This could offer pathways to novel derivatives with potential applications in materials science or pharmaceuticals (Kurihara et al., 1995).

Photoproduct Formation and Molecular Geometry

The study of dimethyl tetrahydrodibenzo cyclopropa pentalene carboxylates highlights the formation of specific photoproducts and the influence of molecular geometry on reaction outcomes. This research can inform applications of this compound in photoreactive materials or as a precursor for light-mediated synthetic routes (Jones et al., 1995).

Triazenide Ligands and Copper Clusters

The development of triazenide ligands for trinuclear copper(I) clusters demonstrates the versatility of nitrogen-containing heterocycles in coordinating metal ions, suggesting potential applications of this compound in catalysis or as a ligand in metal-organic frameworks (Lei et al., 2010).

Inhibition of Corrosion

Research on the inhibitive properties of thiazole-4-carboxylates against mild steel corrosion reveals the potential of sulfur and nitrogen-containing heterocycles as corrosion inhibitors. This suggests that this compound could serve a role in protecting metals from corrosion, particularly in acidic environments (El aoufir et al., 2020).

Propriétés

IUPAC Name |

methyl 6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-16-12(14)8-4-5-10-9(7-8)11-3-2-6-17(11,15)13-10/h4-5,7,11H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPYXWUMHAORFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=S3(=O)C2CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766661.png)

![2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2766662.png)

![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)

![2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone](/img/structure/B2766668.png)

![2-[(2R)-oxetan-2-yl]ethan-1-ol](/img/structure/B2766669.png)

![[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine](/img/structure/B2766670.png)

![2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2766672.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766674.png)